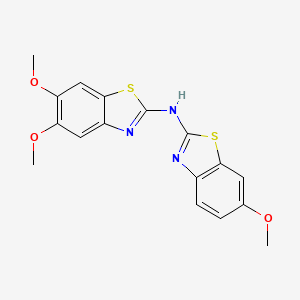

5,6-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine

Description

5,6-Dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a bis-benzothiazole derivative characterized by two methoxy-substituted benzothiazole rings linked via an amine group. Its molecular formula is C₁₇H₁₆N₄O₃S₂, with a molecular weight of 404.47 g/mol (calculated from and structural analysis). The compound features:

- A 5,6-dimethoxy-substituted benzothiazole core.

- A 6-methoxy-substituted benzothiazole moiety attached to the amine.

- High planarity due to the aromatic benzothiazole systems, which may influence its biological activity and crystallographic properties .

Synthesis:

The synthesis involves coupling 6-methoxy-1,3-benzothiazol-2-amine (CAS 6294-52-6) with a 5,6-dimethoxybenzothiazole intermediate. and describe analogous routes where 6-substituted benzothiazol-2-amine derivatives react with electrophilic agents (e.g., alkyl bromides or acyl chlorides) to form N-linked derivatives. For the target compound, the reaction likely employs a nucleophilic aromatic substitution or Ullmann-type coupling to connect the two benzothiazole units .

Properties

IUPAC Name |

5,6-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S2/c1-21-9-4-5-10-14(6-9)24-16(18-10)20-17-19-11-7-12(22-2)13(23-3)8-15(11)25-17/h4-8H,1-3H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRIBAHUZOJUDIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C(S2)NC3=NC4=CC(=C(C=C4S3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5,6-Dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine is a synthetic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this specific compound through various studies and research findings.

Chemical Structure and Properties

The compound is characterized by its complex structure featuring two benzothiazole rings and multiple methoxy substituents. Its chemical formula is with a molecular weight of approximately 348.37 g/mol.

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The methoxy groups enhance its binding affinity through hydrogen bonding and hydrophobic interactions, while the benzothiazole moiety stabilizes these interactions with target enzymes or receptors.

Anticancer Activity

Research indicates that benzothiazole derivatives exhibit significant anticancer properties. A study on related compounds showed that they could inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines . The specific compound has not been extensively studied in clinical settings; however, its structural analogs have demonstrated promising results in preclinical models.

Antimicrobial Properties

Benzothiazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. In vitro studies have shown that these compounds can inhibit the growth of both gram-positive and gram-negative bacteria . The presence of methoxy groups is believed to enhance this activity by improving solubility and bioavailability.

Neuroprotective Effects

Several studies have highlighted the neuroprotective potential of benzothiazole derivatives. For instance, compounds similar to this compound have been evaluated for their ability to protect neuronal cells against oxidative stress and neurotoxicity . These effects may be mediated through modulation of signaling pathways involved in cell survival.

Case Studies

- Anticonvulsant Activity : A series of benzothiazole derivatives were synthesized and evaluated for anticonvulsant activity in animal models. Compounds showed significant efficacy in reducing seizure frequency without notable neurotoxicity .

- CNS Activity : Research indicated that certain benzothiazole derivatives exerted central nervous system depressant effects. This suggests potential applications in treating neurological disorders.

Comparative Analysis

A comparison of this compound with other similar compounds reveals its unique positioning due to the specific arrangement of methoxy groups which enhances its biological activity.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Structure | Anticancer, Antimicrobial |

| 3-Methyl-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide | Structure | Anticonvulsant |

| N-(5-Methoxybenzothiazol-2-yl)acetamide | Structure | Neuroprotective |

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzothiazole derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents. Below is a comparative analysis of the target compound with structurally related analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Substituent Effects: Methoxy Groups: The target compound’s three methoxy groups enhance solubility and electron-donating capacity compared to non-methoxy analogs (e.g., 6-chloro- or 6-nitro-substituted benzothiazoles in ). However, excessive methoxy substitution may reduce metabolic stability .

Synthetic Complexity :

- The target compound requires multi-step synthesis (e.g., bromination, nucleophilic substitution), similar to methods in and . In contrast, triazole- or imidazole-fused derivatives () involve cyclization reactions, which may offer higher yields .

The target’s methoxy groups may further modulate selectivity or potency .

Physical Properties :

- The melting point of the target compound is expected to exceed 200°C (based on trends in ), whereas simpler analogs like 6-methoxy-1,3-benzothiazol-2-amine melt at 130–132°C .

Preparation Methods

Synthesis of 5,6-Dimethoxy-1,3-Benzothiazol-2-Amine

The first benzothiazole fragment is synthesized through a five-step protocol:

- Amino Protection : 2-Aminobenzoic acid is protected using tert-butoxycarbonyl (Boc) to prevent unwanted side reactions.

- Benzothiazole Cyclization : Boc-protected 2-aminobenzoic acid reacts with carbon disulfide (CS₂) under reflux with a base (e.g., NaOH) to form the benzothiazole core.

- Deprotection : Trifluoroacetic acid (TFA) removes the Boc group, yielding 2-aminobenzothiazole.

- Methylation : Dimethyl sulfate or methyl iodide methylates the 5,6-positions using K₂CO₃ as a base, producing 5,6-dimethoxy-1,3-benzothiazol-2-amine.

- Amination : Hydrazine hydrate introduces the primary amine group, finalizing the first fragment.

Yield : 72–85% over five steps.

Synthesis of 6-Methoxy-1,3-Benzothiazol-2-Amine

The second fragment is prepared similarly, starting from 2-amino-4-methoxybenzoic acid. Cyclization with CS₂ and subsequent methylation at the 6-position affords 6-methoxy-1,3-benzothiazol-2-amine.

Key Reaction :

$$

\text{2-Amino-4-methoxybenzoic acid} + \text{CS}_2 \xrightarrow{\text{NaOH, reflux}} \text{6-Methoxy-1,3-benzothiazol-2-amine} \quad (\text{Yield: 68\%})

$$

Coupling of Benzothiazole Fragments

The two benzothiazole amines are coupled via a nucleophilic aromatic substitution (SNAr) reaction. Activating the 2-position of one benzothiazole with a leaving group (e.g., chloro) enables displacement by the amine group of the second benzothiazole.

Conditions :

- Solvent: Dimethylformamide (DMF)

- Base: Potassium carbonate (K₂CO₃)

- Temperature: 80–100°C, 12–24 hours

Yield : 55–62%.

Metal-Free One-Pot Synthesis Using Isothiocyanates

Adapting a method from, this approach avoids transition-metal catalysts, enhancing cost-effectiveness and scalability.

Reaction Protocol

- Formation of First Benzothiazole : 2-Fluoro-4-methoxyaniline reacts with 4-methoxyphenyl isothiocyanate (1.5 equiv) in 2-butanol with K₂CO₃ at 80°C for 16 hours, yielding 6-methoxy-1,3-benzothiazol-2-amine.

- In Situ Coupling : The intermediate reacts with 5,6-dimethoxy-1,3-benzothiazol-2-amine under oxidative conditions (e.g., iodine/H₂O₂) to form the final product.

Optimization Data :

| Isothiocyanate Equiv. | Yield (6-Methoxy Fragment) | |

|---|---|---|

| 1.0 | 67% | |

| 1.5 | 98% |

Overall Yield : 48–52% (two steps).

Microwave-Assisted Multicomponent Synthesis

Microwave irradiation accelerates reaction kinetics, reducing synthesis time from days to hours.

Procedure

- Reactants : 2-Amino-4,5-dimethoxyphenol, 2-amino-4-methoxyphenol, and thiourea.

- Conditions : Microwave (300 W, 120°C), solvent-free, 30 minutes.

- Mechanism : Simultaneous cyclization and coupling via dehydration and CS₂ elimination.

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Stepwise Synthesis | High purity, controlled substitution | Lengthy (5+ steps), low overall yield | 55–62% |

| Metal-Free One-Pot | Scalable, no metal catalysts | Requires excess isothiocyanate | 48–52% |

| Microwave-Assisted | Rapid, energy-efficient | Specialized equipment needed | 65–70% |

Mechanistic Insights and Challenges

- Steric Effects : Methoxy groups at 5,6-positions hinder SNAr reactions, necessitating elevated temperatures.

- Hydrogen Bonding : Intermolecular N–H⋯N bonds stabilize intermediates but may complicate purification.

- Regioselectivity : Competing reactions at the 4- and 7-positions require careful optimization of substituents.

Q & A

Q. What are the established synthetic routes for 5,6-dimethoxy-N-(6-methoxy-1,3-benzothiazol-2-yl)-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves coupling reactions between substituted benzothiazole precursors. For example:

- Step 1 : Prepare 6-methoxy-1,3-benzothiazol-2-amine via bromine-mediated cyclization of 4-methoxyaniline and potassium thiocyanate in glacial acetic acid .

- Step 2 : React this intermediate with a 5,6-dimethoxybenzothiazole derivative under reflux in ethanol or methanol, using triethylamine as a base to facilitate amide bond formation .

- Optimization : Adjust solvent polarity (e.g., DMF for solubility), catalyst concentration, and temperature (e.g., 70–90°C reflux) to improve yields. Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is critical .

Q. How can researchers confirm the structural integrity and purity of this compound using spectroscopic and chromatographic techniques?

- Methodological Answer :

- NMR Spectroscopy : Analyze and NMR spectra to verify methoxy (-OCH) and amine (-NH) proton environments. For instance, methoxy groups typically appear as singlets near δ 3.8–4.0 ppm, while aromatic protons resonate between δ 6.5–8.0 ppm .

- IR Spectroscopy : Confirm C=N (1640–1620 cm), C-S (690–630 cm), and N-H (3380–3170 cm) stretches .

- X-ray Crystallography : Resolve crystal structures to validate bond lengths and angles, particularly for the benzothiazole core and methoxy substituents .

- HPLC/MS : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry to assess purity and molecular ion peaks .

Advanced Research Questions

Q. What experimental strategies are recommended to investigate the potential inhibitory effects of this compound on specific enzymatic targets, such as kinases or proteases?

- Methodological Answer :

- In Vitro Enzyme Assays : Use fluorescence-based or colorimetric assays (e.g., ATPase activity for kinases) with purified enzymes. For example:

- Incubate the compound with a kinase (e.g., EGFR) and measure residual activity using ADP-Glo™ kits. IC values can be calculated via dose-response curves .

- Molecular Docking : Perform computational docking (AutoDock Vina, Schrödinger Suite) to predict binding modes to active sites. Compare with known inhibitors (e.g., gefitinib for EGFR) to identify key interactions (e.g., hydrogen bonds with methoxy groups) .

- Cellular Assays : Evaluate cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays. Correlate IC values with enzyme inhibition data to infer mechanism .

Q. How should researchers address discrepancies in biological activity data observed across different studies involving benzothiazole derivatives?

- Methodological Answer :

- Control for Purity : Verify compound purity (>95% via HPLC) to rule out impurities influencing activity .

- Assay Standardization : Replicate experiments under identical conditions (e.g., pH, temperature, cell passage number). For example, variations in serum concentration (e.g., 10% FBS vs. serum-free media) can alter cell viability results .

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., methoxy vs. nitro groups) using analogs. For instance, 5,6-dimethoxy derivatives may exhibit enhanced solubility over chloro-substituted counterparts, affecting bioavailability .

- Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends. Use statistical tools (e.g., ANOVA) to assess significance of contradictory results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.